

Vatalanib Dihydrochloride: A Comprehensive Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vatalanib dihydrochloride	
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Introduction

Vatalanib (also known as PTK787/ZK 222584) is an orally bioavailable, small molecule inhibitor of multiple protein tyrosine kinases.[1][2] It primarily functions as an anti-angiogenic agent by targeting the vascular endothelial growth factor receptors (VEGFRs).[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vatalanib has been extensively investigated in numerous clinical trials for the treatment of various solid tumors, including metastatic colorectal cancer.[1][3] This technical guide provides an in-depth overview of the kinase inhibition profile of **Vatalanib dihydrochloride**, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by selectively inhibiting the tyrosine kinase domains of all known VEGFRs (VEGFR-1, -2, and -3).[4][5] It is particularly potent against VEGFR-2 (KDR), a key mediator of VEGF-induced endothelial cell proliferation, migration, and survival.[6] [7][8] In addition to the VEGFR family, Vatalanib also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in tumorigenesis, including the platelet-derived growth factor receptor-beta (PDGFR-β) and c-Kit.[1][2] This multi-targeted profile allows Vatalanib to disrupt multiple signaling pathways involved in tumor angiogenesis and growth.



Kinase Inhibition Profile: Quantitative Data

The inhibitory activity of Vatalanib against a panel of protein kinases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below.

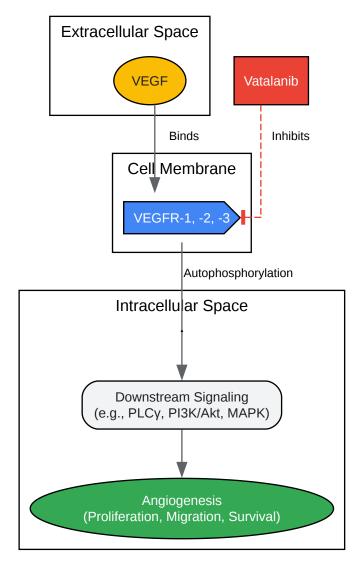
Target Kinase	IC50 (nM)	Notes
VEGFR-2 (KDR)	37	Cell-free assay.[6][7][8]
VEGFR-1 (Flt-1)	77	[8][9]
VEGFR-3 (Flt-4)	660	[9]
PDGFR-β	580	[7][9]
c-Kit	730	[6][7][9]
c-Fms	1400	[9]
Flk	270	[6][7]

Signaling Pathway Inhibition

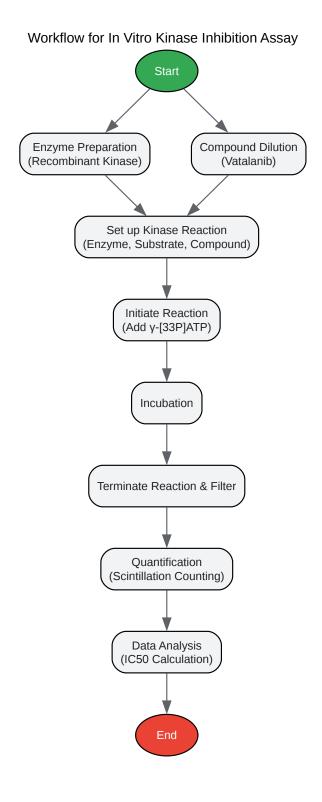
Vatalanib's primary mechanism of action involves the blockade of the VEGF signaling cascade. By inhibiting VEGFRs, Vatalanib prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking downstream signaling pathways crucial for angiogenesis.



VEGF Signaling Pathway Inhibition by Vatalanib







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- To cite this document: BenchChem. [Vatalanib Dihydrochloride: A Comprehensive Kinase Inhibition Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683843#vatalanib-dihydrochloride-kinase-inhibition-profile]

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